molecular formula C8H11FN2O2 B092241 2,4-Diethoxy-5-fluoropyrimidine CAS No. 155-36-2

2,4-Diethoxy-5-fluoropyrimidine

Cat. No. B092241
CAS RN: 155-36-2
M. Wt: 186.18 g/mol
InChI Key: QEGHUJPEGFQOCX-UHFFFAOYSA-N
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Description

“2,4-Diethoxy-5-fluoropyrimidine” is a chemical compound . It is a derivative of 5-fluorouracil, which is a potent antineoplastic agent in clinical use . The molecular formula of this compound is C8H11FN2O2 and it has a molecular weight of 186.18 .


Synthesis Analysis

2- and 4-substituted 5-fluoropyrimidines, such as 2,4-Diethoxy-5-fluoropyrimidine, were synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .


Molecular Structure Analysis

The molecular structure of 2,4-Diethoxy-5-fluoropyrimidine is represented by the molecular formula C8H11FN2O2 . The structure of 2,4-dialkoxy-5-fluoropyrimidines was adopted for the products of the reaction of 2,4-dichloro-5-fluoropyrimidine with one or two equivalents of sodium alkoxide .


Chemical Reactions Analysis

The solvent effect on the electronic spectra of 2,4-dihydroxy-5-fluoropyrimidine, a related compound, has been studied. The effect of polar solvents like ethanol, methanol, and water on the electronic transitions of the molecule has been analyzed both experimentally and theoretically .

Scientific Research Applications

  • Kinase Inhibitors in Cancer Therapy : 2,4-Disubstituted-5-fluoropyrimidines are key molecular cores in various anticancer agents, including 5-fluorouracil (5-FU). They have been explored for their potential as kinase inhibitors in cancer treatment (Wada et al., 2012).

  • Thymidylate Synthase Inhibition : Fluoropyrimidines, particularly 5-FU, target thymidylate synthase (TS) and are used in combination therapies for colorectal cancers. Enhancements in therapeutic efficacy have been observed with leucovorin (LV) modulation (Rustum et al., 1997).

  • Cardiotoxicity in Cancer Treatment : Fluoropyrimidine-induced cardiotoxicity (FIC) is a significant concern. Understanding the pathogenesis and risk factors of FIC is crucial for managing treatment-related cardiac issues (Depetris et al., 2018).

  • Enhancing Antitumor Activity : 5-Chloro-2,4-dihydroxypyridine (CDHP) has been studied for its ability to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase (DPD), thereby improving the therapeutic index of fluoropyrimidines (Takechi et al., 2002).

  • Oral Fluoropyrimidine Therapy : Oral formulations like S-1, which include tegafur and 5-chloro-2,4-dihydroxypyridine, have shown promising results in the treatment of metastatic colorectal carcinoma and other malignancies (Chu et al., 2004).

  • Genotyping to Individualize Therapy : DPYD*2A genotyping has been suggested to individualize fluoropyrimidine therapy, enhancing safety and potentially reducing treatment costs (Deenen et al., 2016).

  • Clinical Studies on Prodrugs of 5-FU : Various clinical studies have evaluated oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, for their efficacy and toxicity profiles in cancer treatment (Malet-Martino & Martino, 2002).

  • Pharmacokinetic Implications for Clinical Use : Understanding the pharmacokinetics of fluoropyrimidines is crucial for optimizing their clinical utility and managing associated toxicities (Myers et al., 1976).

  • Pharmacogenetic Variants and Toxicity Prediction : Identifying pharmacogenetic markers, such as variants in DPYD, TYMS, CDA, and MTHFR genes, can predict fluoropyrimidine toxicity, aiding in personalized medicine (Loganayagam et al., 2013).

  • Non-Small-Cell Lung Cancer Treatment : S-1, an oral fluoropyrimidine, has shown efficacy in advanced non-small-cell lung cancer, suggesting its potential as a versatile treatment option for various solid tumors (Okamoto & Fukuoka, 2009).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2,4-Diethoxy-5-fluoropyrimidine . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Future Directions

Future research may focus on the pharmacogenomics of fluoropyrimidines, including 2,4-Diethoxy-5-fluoropyrimidine. For instance, the development of a polygenic algorithm for fluoropyrimidine dosing holds promise to improve pharmacotherapy . Additionally, the synthesis and characterization of fluorinated pyrimidines for cancer treatment continue to be an active area of research .

properties

IUPAC Name

2,4-diethoxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGHUJPEGFQOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292216
Record name 2,4-diethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxy-5-fluoropyrimidine

CAS RN

155-36-2
Record name 2,4-Diethoxy-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 155-36-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Kamata, N Haga, T Matsui… - Chemical and …, 1985 - jstage.jst.go.jp
Several 5-fluorouracil derivatives in which the phthalidyl (1, 3-dihydro-3-oxoisobenzofuran-1-yl) group, appropriately substituted on its benzene ring, is substituted at the N (1)-or N (3)-…
Number of citations: 17 www.jstage.jst.go.jp
W NAGATA - jlc.jst.go.jp
Several 5-fluorouracil derivatives in which the phthalidyl (l, 3-dihydro-3-oxoisobenzofuran-1-yl) group, appropriately substituted on its benzene ring, is substituted at the N (l)-or N (3)-…
Number of citations: 0 jlc.jst.go.jp
SK Sogani, PC Dandiya - Journal of Medicinal Chemistry, 1965 - ACS Publications
New Compounds Page 1 January 1965 New Compounds 139 The Purification of Aminopterin Ti Li Loo Laboratory of Chemical Pharmacology, National Cancer Institute, National …
Number of citations: 8 pubs.acs.org
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
YII XHCOCTI,, 184--1S6 C,;, H nN () y All CO• mpounds except IV; yellow)) were white. si and overnight in refrigeration. The solvent was removed by distillation under reducedpressure. …
Number of citations: 4 pubs.acs.org

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